5-Chloro-2-(trifluoromethoxy)phenol

Übersicht

Beschreibung

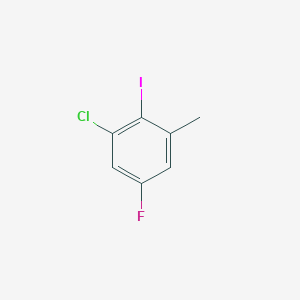

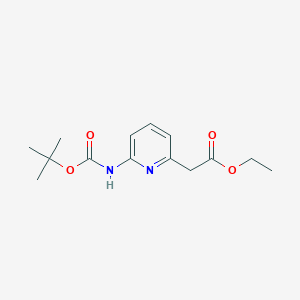

5-Chloro-2-(trifluoromethoxy)phenol is a chemical compound with the CAS Number: 1092461-24-9 . It has a molecular weight of 212.56 . The compound is stored at ambient temperature and is in liquid form . The IUPAC name for this compound is 5-chloro-2-(trifluoromethoxy)phenol .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-(trifluoromethoxy)phenol is 1S/C7H4ClF3O2/c8-4-1-2-6 (5 (12)3-4)13-7 (9,10)11/h1-3,12H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

5-Chloro-2-(trifluoromethoxy)phenol is a liquid at room temperature . It has a molecular weight of 212.56 . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Electrochemical Reduction : Triclosan has been studied for its electrochemical reduction properties in dimethylformamide. The research focused on its direct reduction and proposed a mechanism based on the classic reduction of aryl halides, supported by theoretical calculations (Knust et al., 2010).

Formation of Chlorinated Organics : In the presence of free chlorine, triclosan can react to form chloroform and other chlorinated organics. This reaction is significant under conditions simulating drinking water treatment (Rule et al., 2005).

Molecular Basis of Activity : Triclosan's mechanism of action has been investigated, revealing its role in inhibiting the enzyme enoyl-acyl carrier protein reductase (ENR), crucial in lipid biosynthesis in bacteria (Levy et al., 1999).

Photocatalytic Transformation : Studies have explored the photocatalytic degradation of triclosan, focusing on reaction products, kinetics, and potential by-products of degradation processes (Schröder et al., 2020).

Electrochemical Oxidation and Toxicity Evaluation : Research has examined the electrochemical oxidation of triclosan using various electrodes, investigating the reaction mechanism and assessing the toxicity of the process (Mei et al., 2021).

Environmental Photochemistry : The environmental photochemistry of triclosan, including its indirect photoreactions, has been reevaluated, shedding light on its transformation pathways in surface waters (Bianco et al., 2015).

Thermal Stability and Molecular Dynamics : Triclosan's thermal stability and molecular dynamics in solid state have been studied using nuclear quadrupole resonance spectroscopy and DFT calculations (Latosinska et al., 2008).

Toxicity and Environmental Impact : Studies have assessed triclosan's toxicity to aquatic organisms and its environmental impact, including its occurrence, degradation, and transformation into more toxic compounds (Bedoux et al., 2012).

Eigenschaften

IUPAC Name |

5-chloro-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVJHMOKPZBOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(trifluoromethoxy)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1425446.png)

![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)